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Introduction

Endocrine therapies, which target the estrogen receptor-alpha (ERα), are a cornerstone of

treatment for ERα-positive breast cancer, representing over 75% of all cases.[1] However, a

significant number of patients develop resistance to these treatments, leading to disease

progression and incurable metastatic cancer.[2][3] In many of these resistant tumors, ERα

remains the primary driver of growth, highlighting the need for alternative therapeutic strategies

to disrupt its activity.[4][5]

Recent research has identified the Tripartite Motif-Containing 24 (TRIM24) protein as a critical

component of the ERα transcriptional complex.[1][2] TRIM24 acts as a key ERα cofactor,

facilitating its interaction with chromatin and maintaining active histone marks essential for

gene transcription and tumor growth.[3][4] This positions TRIM24 as a compelling therapeutic

target to overcome endocrine resistance. A recently developed proteolysis-targeting chimera

(PROTAC) that induces the degradation of TRIM24, referred to as dTRIM24, has shown

promise in blocking ERα-driven transcription and tumor proliferation in both endocrine-sensitive

and resistant models.[2][4]

These application notes provide a comprehensive overview of the role of TRIM24 in endocrine

resistance and detail the protocols for utilizing dTRIM24 as a tool to investigate and potentially

overcome this clinical challenge.
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TRIM24 is integral to the transcriptional activity of ERα. It functions as a "reader" of dual

histone marks through its tandem plant homeodomain (PHD) and bromodomain (Bromo)

regions, specifically recognizing unmodified H3K4 and acetylated H3K23.[6][7][8] This

interaction helps maintain an active chromatin state. In ERα-positive breast cancer, TRIM24 is

recruited to the ERα transcriptional complex, where it facilitates ERα's binding to chromatin and

maintains active histone marks like H3K23ac and H3K27ac, thereby promoting the expression

of estrogen-dependent genes that drive cell proliferation.[3][4][6]

The degrader dTRIM24 is a heterobifunctional molecule that selectively targets TRIM24 for

ubiquitination and subsequent degradation by the proteasome.[2] The depletion of TRIM24

disrupts the integrity of the ERα transcriptional complex, abrogates ERα-driven gene

expression, and consequently inhibits the growth of breast cancer cells.[4] This mechanism is

effective even in models of acquired resistance, including those with activating ESR1

mutations.[1]
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Experimental Workflow for dTRIM24 Investigation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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